molecular formula C10H10O6 B14344275 1,1'-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) CAS No. 93661-07-5

1,1'-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one)

Cat. No.: B14344275
CAS No.: 93661-07-5
M. Wt: 226.18 g/mol
InChI Key: KYUHTKXOPVPSTM-UHFFFAOYSA-N
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Description

1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) is an organic compound characterized by the presence of two ethanone groups attached to a tetrahydroxy-substituted phenylene ring. This compound is notable for its unique structure, which includes multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction between phloroglucinol and acetic anhydride in the presence of a catalyst such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in ethyl acetate at room temperature . The reaction typically takes between 8 to 23 hours and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers or esters

Scientific Research Applications

1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) is unique due to its specific arrangement of hydroxyl groups and ethanone substituents, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

93661-07-5

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

1-(3-acetyl-2,4,5,6-tetrahydroxyphenyl)ethanone

InChI

InChI=1S/C10H10O6/c1-3(11)5-7(13)6(4(2)12)9(15)10(16)8(5)14/h13-16H,1-2H3

InChI Key

KYUHTKXOPVPSTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1O)O)O)C(=O)C)O

Origin of Product

United States

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